molecular formula C17H14I2O2 B13643202 (R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B13643202
M. Wt: 504.10 g/mol
InChI Key: RABBCBANGSZBLO-UHFFFAOYSA-N
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Description

(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a chiral spirobiindene derivative characterized by iodine substituents at the 4,4' positions and hydroxyl groups at 7,7'. Key properties include:

  • Molecular formula: C₁₇H₁₄I₂O₂ (inferred from , substituting Br with I).
  • Molecular weight: ~504.09 g/mol.
  • Chirality: The (R)-configuration at the spiro center imparts enantioselective properties, critical for applications in asymmetric catalysis .
  • Applications: Potential use as a chiral ligand, pharmaceutical intermediate, or heavy-atom derivative for crystallography.

Properties

Molecular Formula

C17H14I2O2

Molecular Weight

504.10 g/mol

IUPAC Name

7,7'-diiodo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

InChI

InChI=1S/C17H14I2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2

InChI Key

RABBCBANGSZBLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C(C=CC(=C32)O)I)C4=C(C=CC(=C41)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a spirobi[indene] precursor, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atoms or convert the hydroxyl groups to other functional groups.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Chemistry

In chemistry, ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study specific biochemical pathways. Its ability to undergo various chemical transformations allows researchers to modify it for targeted applications, such as labeling or imaging studies.

Medicine

In medicine, derivatives of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol may be explored for their potential therapeutic properties. The compound’s reactivity and functional groups can be leveraged to design new drugs or diagnostic agents.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or coatings. Its unique properties make it suitable for developing high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. The iodine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol I (4,4') C₁₇H₁₄I₂O₂ ~504.09 Chiral ligands, crystallography
(R)-6,6'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS 1258326-97-4) I (6,6') C₁₇H₁₄I₂O₂ ~504.09 Catalysis, asymmetric synthesis
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS 681481-91-4) Br (4,4') C₁₇H₁₄Br₂O₂ 410.10 Precursor for cross-coupling reactions
(R)-6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS 930784-54-6) CH₃ (6,6') C₁₉H₂₀O₂ 280.36 Asymmetric catalysis, ligand design
(S)-6,6'-Diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS 1258326-98-5) C₆H₅ (6,6') C₂₉H₂₄O₂ 404.50 Steric hindrance in enantioselective reactions
Key Observations :
  • Substituent Position: 4,4'-Diiodo vs. In contrast, 6,6'-diiodo derivatives () may exhibit greater steric bulk at the periphery, influencing substrate binding in catalysis . 4,4'-Dibromo: Bromine’s smaller size and lower electronegativity compared to iodine reduce steric hindrance and polarizability, making it more reactive in Suzuki-Miyaura couplings .
  • Electronic Effects :

    • Methyl Groups (6,6') : Electron-donating methyl substituents () increase electron density on the aromatic rings, enhancing π-π interactions in catalytic systems.
    • Diphenyl Groups (6,6') : Bulky phenyl groups () create a rigid chiral environment, critical for high enantioselectivity in asymmetric reactions.

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound IR (cm⁻¹) $^1$H-NMR (δ, ppm) MS (m/z)
Parent compound (spinol, CAS 223137-87-9) 2960, 1482, 885 6.6–7.2 (aromatic H), 2.8–3.2 (spiro CH₂) 252.31 [M⁺]
6,6'-Dimethyl derivative 2960, 2852, 1463 2.43 (s, CH₃), 3.72–3.79 (OCH₂) 280.40 [M⁺]
4,4'-Dibromo derivative N/A N/A 410.10 [M⁺]
  • Iodine vs. Bromine : Iodine’s heavy-atom effect enhances X-ray diffraction resolution but may reduce solubility in polar solvents .
  • Thermal Stability : Methyl and phenyl derivatives () exhibit higher melting points (>100°C) compared to halogenated analogues due to increased crystallinity .

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